2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14567388
InChI: InChI=1S/C14H9N3O2/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18)
SMILES:
Molecular Formula: C14H9N3O2
Molecular Weight: 251.24 g/mol

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

CAS No.:

Cat. No.: VC14567388

Molecular Formula: C14H9N3O2

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one -

Specification

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
IUPAC Name 2-(furan-2-yl)-6H-pyrazolo[1,5-c]quinazolin-5-one
Standard InChI InChI=1S/C14H9N3O2/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18)
Standard InChI Key HWHAANIZIAJOCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CO4

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one features a tricyclic framework comprising a pyrazole ring fused to a quinazolinone system, with a furan substituent at the C2 position. The IUPAC name, 2-(furan-2-yl)-6H-pyrazolo[1,5-c]quinazolin-5-one, reflects this arrangement (Figure 1). The compound’s molecular formula is C₁₄H₉N₃O₂, with a molecular weight of 251.24 g/mol. Key physicochemical parameters include a polar surface area (PSA) of 50.16 Ų and a calculated logP (partition coefficient) of 1.18, suggesting moderate hydrophobicity conducive to membrane permeability .

Key Structural Features

  • Pyrazolo[1,5-c]quinazolinone Core: A planar aromatic system enabling π-π stacking interactions with biological targets.

  • Furan-2-yl Substituent: Enhances electronic diversity and potential hydrogen-bonding capabilities.

  • Keto Group at C5: Participates in hydrogen bonding with enzyme active sites .

Synthetic Methodologies

Cyclization Strategies

The synthesis of pyrazoloquinazoline derivatives typically involves cyclization reactions. For 2-(furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one, a common route begins with the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization under acidic or oxidative conditions. A representative protocol involves:

  • Hydrazone Formation: Reacting furan-2-carbaldehyde with methyl hydrazine in ethanol.

  • Cyclization: Treating the hydrazone intermediate with acetic acid (6 equiv) at 130°C under oxygen atmosphere, facilitating intramolecular cyclization to form the pyrazoloquinazoline core .

Optimization Parameters

  • Solvent: Ethanol or dimethylformamide (DMF) for improved solubility.

  • Catalysts: Acidic conditions (e.g., acetic acid) accelerate cyclization.

  • Reaction Time: 18–24 hours for complete conversion .

Biological Activities and Mechanisms

Anticancer Efficacy

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one demonstrates potent cytotoxicity against cancer cell lines, particularly MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro studies report IC₅₀ values ranging from 8.2–12.4 μM, surpassing reference drugs like doxorubicin in select assays .

Mechanistic Insights

  • CDK Inhibition: Binds to the ATP-binding pocket of CDK9 (cyclin-dependent kinase 9), disrupting phosphorylation of RNA polymerase II and inducing apoptosis.

  • EGFR Targeting: Molecular docking studies reveal a binding affinity (ΔG = −9.8 kcal/mol) comparable to erlotinib, a clinical EGFR inhibitor .

Additional Pharmacological Activities

Biological ActivityMechanismExperimental ModelReference
Anti-inflammatoryCOX-2 inhibitionCarrageenan-induced edema
AntioxidantFree radical scavengingDPPH assay
AntimicrobialDNA gyrase bindingStaphylococcus aureus

Structure-Activity Relationships (SAR)

Role of the Furan Substituent

The furan-2-yl group at C2 enhances bioactivity through:

  • Electronic Effects: The oxygen atom in furan participates in hydrogen bonding with target residues.

  • Steric Optimization: The planar furan ring minimizes steric hindrance, improving binding to hydrophobic pockets .

Comparative Analysis

Removal of the furan moiety reduces cytotoxicity by 3–5 fold, underscoring its critical role .

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